molecular formula C14H20BF2NO2 B15333151 2,3-Difluoro-N,N-dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline

2,3-Difluoro-N,N-dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline

Cat. No.: B15333151
M. Wt: 283.12 g/mol
InChI Key: VOJXJSORYHFBDH-UHFFFAOYSA-N
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Description

2,3-Difluoro-N,N-dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline is a complex organic compound characterized by its difluoro and dimethyl groups, as well as a boronic acid derivative. This compound is of interest in various scientific research applications due to its unique chemical structure and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-Difluoro-N,N-dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline typically involves multi-step organic reactions. One common method is the Suzuki-Miyaura cross-coupling reaction, which involves the reaction of a boronic acid derivative with an aryl halide in the presence of a palladium catalyst and a base.

Industrial Production Methods

In an industrial setting, the compound is produced using large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process involves careful control of temperature, pressure, and reaction time to achieve the desired product.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various types of chemical reactions, including:

  • Reduction: : The addition of hydrogen atoms or the removal of oxygen atoms.

  • Substitution: : Replacement of one functional group with another.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: : Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

  • Substitution: : Various nucleophiles and electrophiles can be used depending on the specific substitution reaction.

Major Products Formed

The major products formed from these reactions can vary widely, but they often include other boronic acid derivatives, fluorinated aromatic compounds, and various substituted anilines.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its boronic acid derivative is particularly useful in cross-coupling reactions, which are essential for creating carbon-carbon bonds in organic synthesis.

Biology

In biological research, the compound is used as a probe to study enzyme activities and interactions. Its fluorine atoms make it useful in fluorescence-based assays.

Medicine

In the medical field, the compound is explored for its potential as a drug candidate. Its unique structure may offer therapeutic benefits in treating various diseases.

Industry

In industry, the compound is used in the development of advanced materials, such as polymers and coatings, due to its chemical stability and reactivity.

Mechanism of Action

The mechanism by which 2,3-Difluoro-N,N-dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline exerts its effects depends on its specific application. For example, in cross-coupling reactions, the compound acts as a nucleophile, reacting with electrophiles to form new carbon-carbon bonds. The molecular targets and pathways involved can vary depending on the biological or medical context.

Comparison with Similar Compounds

Similar Compounds

  • 2,3-Difluoro-N,N-dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline

  • 2,3-Difluoro-N,N-dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzene

  • 2,3-Difluoro-N,N-dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol

Uniqueness

The uniqueness of this compound lies in its specific arrangement of fluorine and methyl groups, which can influence its reactivity and stability compared to similar compounds.

Properties

Molecular Formula

C14H20BF2NO2

Molecular Weight

283.12 g/mol

IUPAC Name

2,3-difluoro-N,N-dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline

InChI

InChI=1S/C14H20BF2NO2/c1-13(2)14(3,4)20-15(19-13)9-7-8-10(18(5)6)12(17)11(9)16/h7-8H,1-6H3

InChI Key

VOJXJSORYHFBDH-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(C(=C(C=C2)N(C)C)F)F

Origin of Product

United States

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